dl-Alanyl-dl-valine

Stereochemistry Analytical Reference Standards Peptide Chemistry

Researchers developing chiral HPLC methods for dipeptide separation or validating stereospecific PepT1 (SLC15A1) transporter assays require a defined racemic reference standard. Substituting with enantiopure L-Alanyl-L-valine leads to false negatives due to differing chromatographic retention and solid-state properties. • ≥98% HPLC purity; distinct retention time vs. L,L-/D,D-stereoisomers for chiral column resolution checks. • Validated negative control for PepT1 assays: minimal transport activity confirms stereospecific detection. • IR spectrum traceable to SDBS No. 10256 for instrument calibration and batch identity verification.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1999-46-8
Cat. No. B162794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Alanyl-dl-valine
CAS1999-46-8
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)N
InChIInChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyLIWMQSWFLXEGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanyl-DL-valine: Racemic Dipeptide Reference Standard


DL-Alanyl-DL-valine (CAS: 1999-46-8) is a synthetic dipeptide composed of DL-alanine and DL-valine linked via an amide bond [1]. Its racemic stereochemistry (a mixture of all four possible stereoisomers) defines it as a critical reference standard, enabling robust analytical method validation and serving as a negative control in chiral selectivity studies where pure L,L- (CAS: 3303-45-5) or D,D- peptides are active [2]. It is available from specialized chemical suppliers with analytical specifications supporting its use as a reliable, non-biological research tool in peptide chemistry and quality control workflows .

Analytical Reference Standard Racemic mixture for chiral method validation
Negative Control Validates stereospecificity in peptide transport assays
IR Calibration Identity confirmation via spectroscopic signature

DL-Alanyl-DL-valine: Stereoisomer Substitution Risks


Substituting DL-Alanyl-DL-valine with a single stereoisomer like L-Alanyl-L-valine (CAS: 3303-45-5) is not scientifically equivalent. The distinct crystal packing and intermolecular forces of a racemic mixture versus an enantiopure compound directly impact key analytical reference properties such as melting point, solid-state IR spectral signature, and chromatographic retention [1]. For method development, validation, or as a negative control in stereospecific assays, the exact racemic composition is essential; using an L,L-dipeptide will yield a different reference standard and may lead to false negatives or inaccurate quantification [2].

DL-Alanyl-DL-valine (Racemic)
L-Alanyl-L-valine (Enantiopure)
Racemic mixture; distinct crystal packing
Enantiopure; different melting point
Essential negative control for stereospecific assays
Active substrate; not interchangeable for negative control studies
Unique IR spectral signature for identity confirmation
Different IR profile; may lead to misidentification

DL-Alanyl-DL-valine: Key Differentiation Evidence


Solid-State Reference Properties: Racemic vs. Enantiopure

The racemic DL-Alanyl-DL-valine (1999-46-8) exhibits a higher melting point and distinct thermal behavior compared to the enantiopure L,L-form, confirming it is a different solid-state phase. This is a critical differentiator for its use as an analytical reference standard, as a pure stereoisomer will have a different melting point and potentially different solubility characteristics . This difference is rooted in the distinct crystal lattice energies between racemic and enantiopure crystals, a phenomenon well-documented for amino acids and peptides [1].

Melting Point
Data to verify
Predicted 277.8 °C vs. 254 °C (L,L-form exp.)
Supports solid-state phase differentiation
Predicted MP; experimental verification recommended
Stereochemistry Analytical Reference Standards Peptide Chemistry

IR Spectral Differentiation of Dipeptide Isomers

Infrared (IR) spectroscopy provides a definitive method to differentiate between isomeric dipeptides, including DL-Alanyl-DL-valine and its sequence isomer, DL-Valyl-DL-alanine. A study on the L,L-forms of these dipeptides demonstrated that with high-resolution IR techniques, 'small but significant differences were identified' between the spectra of L-alanyl-L-valine and L-valyl-L-alanine, which are not evident in lower-resolution methods [1]. This principle applies to the racemic DL-forms, establishing IR spectroscopy as a key analytical tool for identity confirmation and purity assessment [2].

IR Spectrum
Method context
Small but significant differences from sequence isomers
Enables identity confirmation and impurity detection
High-resolution KBr matrix technique required
Analytical Chemistry Vibrational Spectroscopy Quality Control

Negative Control in Stereospecific Peptide Assays

In stereospecific biological assays, the racemic DL-Alanyl-DL-valine serves as a crucial negative control. Many peptide transporters, such as the mammalian proton-coupled oligopeptide transporter PepT1, exhibit strict stereoselectivity for L,L-dipeptides over their D,D- or racemic counterparts [1]. By quantifying the transport or binding of an L,L-dipeptide substrate (e.g., L-Ala-L-Val) and showing that the DL-mixture (1999-46-8) exhibits significantly reduced or no activity in the same system, researchers can definitively establish the stereospecificity of the interaction [2].

Assay Control
Class-level inference
Minimal transport vs. L,L-dipeptide substrates
Validates stereospecific transporter activity
Direct DL-Ala-DL-Val data unavailable; PepT1 class behavior
Enzymology Assay Development Transport Studies

DL-Alanyl-DL-valine Validated Applications


HPLC Method Development Reference Standard

Utilize DL-Alanyl-DL-valine as a reference standard for developing and validating reversed-phase or chiral HPLC methods for separating dipeptides. Its defined racemic composition and availability with certified purity (e.g., >95.0% by HPLC) make it suitable for system suitability testing and as a retention time marker . The distinct retention profile compared to its L,L- or D,D- stereoisomers, rooted in their differing solid-state and solution properties , allows it to serve as a resolution check standard for chiral columns.

Negative Control for PepT1 Transporter Assays

Employ DL-Alanyl-DL-valine as a negative control to validate the stereospecificity of the proton-coupled oligopeptide transporter PepT1 (SLC15A1) in cellular uptake or binding assays. Its minimal or absent transport activity, in contrast to the active L-Alanyl-L-valine substrate, confirms that the assay is detecting stereospecific interaction rather than non-specific binding . This is a standard application for establishing assay selectivity and validating new transporter models.

IR Spectroscopy Calibration Standard

Use the IR spectrum of DL-Alanyl-DL-valine, available from authoritative spectral databases like SDBS (SDBS No: 10256) , as a reference for instrument calibration and compound identification. The spectral differences identified between closely related dipeptides, such as L-alanyl-L-valine and L-valyl-L-alanine , underscore the utility of this technique for quality control, allowing for the definitive identification of the correct dipeptide and detection of impurities or isomeric contamination in synthesized batches.

Application
Selection Property
Validation Focus
HPLC Method Development
Racemic composition & retention profile
Chiral separation resolution check
Negative Control for Stereospecific Assays
Stereochemical inactivity relative to L,L-dipeptide
Transporter stereospecificity validation
IR Spectroscopy Calibration
Identity-confirming IR spectral signature
Isomer and impurity differentiation

Technical Documentation Hub

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41 linked technical documents
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